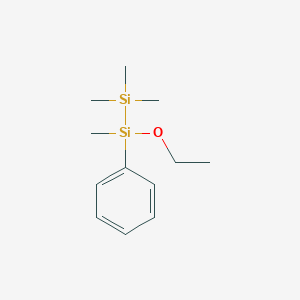
1-Ethoxy-1,2,2,2-tetramethyl-1-phenyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-1,2,2,2-tetramethyl-1-phenyldisilane is a chemical compound with the molecular formula C12H22OSi2. It is a member of the disilane family, characterized by the presence of two silicon atoms in its structure.
Méthodes De Préparation
The synthesis of 1-ethoxy-1,2,2,2-tetramethyl-1-phenyldisilane typically involves the reaction of phenyltrichlorosilane with ethylmagnesium bromide, followed by the addition of tetramethyldisilane. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Ethoxy-1,2,2,2-tetramethyl-1-phenyldisilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler silane compounds.
Substitution: The ethoxy group can be substituted with other functional groups using reagents like halogens or organometallic compounds. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
1-Ethoxy-1,2,2,2-tetramethyl-1-phenyldisilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: This compound can be utilized in the development of silicon-based biomaterials and as a probe in biological studies.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It finds applications in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 1-ethoxy-1,2,2,2-tetramethyl-1-phenyldisilane involves its interaction with molecular targets through its silicon atoms. These interactions can lead to the formation of stable complexes or the activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Ethoxy-1,2,2,2-tetramethyl-1-phenyldisilane can be compared with other similar compounds, such as:
1,1,2,2,2-Pentamethyl-1-phenyldisilane: This compound has one less ethoxy group, which affects its reactivity and applications.
1,2,2,2-Tetramethyl-1-phenyldisilane: Lacks the ethoxy group, leading to different chemical properties and uses.
Propriétés
Numéro CAS |
88237-44-9 |
|---|---|
Formule moléculaire |
C12H22OSi2 |
Poids moléculaire |
238.47 g/mol |
Nom IUPAC |
ethoxy-methyl-phenyl-trimethylsilylsilane |
InChI |
InChI=1S/C12H22OSi2/c1-6-13-15(5,14(2,3)4)12-10-8-7-9-11-12/h7-11H,6H2,1-5H3 |
Clé InChI |
ROJZBFQADLFVCJ-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C)(C1=CC=CC=C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11873134.png)
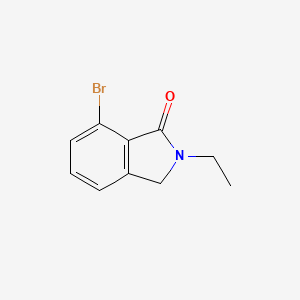
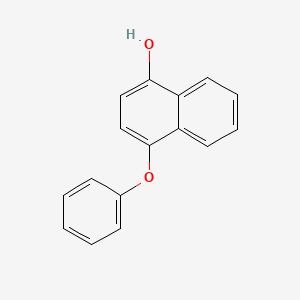
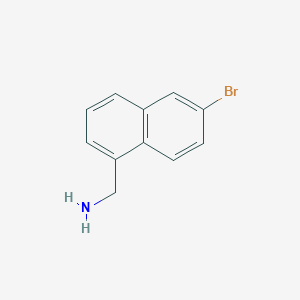
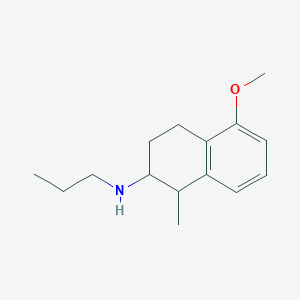
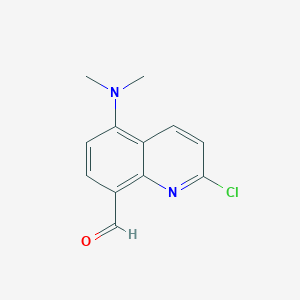

![1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11873193.png)
![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873198.png)





